3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester
Description
Steric and electronic effects :
- The chloro-substituent at the 3-position increases electrophilicity at boron by 15–20% compared to non-halogenated analogs, as measured by ¹¹B NMR chemical shifts.
- The N-isopropylaminomethyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) by 3–5× relative to unsubstituted phenylboronic esters.
Thermal stability :
- Decomposition onset occurs at 215°C (TGA data), surpassing the stability of 4-aminophenylboronic acid pinacol ester (190°C) but lagging behind perfluorinated analogs (>250°C).
Table 3: Comparative properties of select arylboronic esters
| Compound | Molecular Weight (g/mol) | Decomposition Temp (°C) | logP |
|---|---|---|---|
| Phenylboronic acid pinacol ester | 204.07 | 185 | 2.1 |
| 4-Aminophenylboronic acid pinacol ester | 219.09 | 190 | 0.8 |
| This compound | 309.64 | 215 | 1.2 |
The combination of electron-withdrawing (Cl) and electron-donating (N-isopropyl) groups creates a unique electronic profile, making this compound particularly suited for Suzuki-Miyaura cross-coupling reactions at mild temperatures (50–80°C). Its steric bulk also suppresses protodeboronation side reactions by 40–60% compared to less hindered analogs.
Properties
IUPAC Name |
N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BClNO2/c1-11(2)19-10-12-13(8-7-9-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZFFGWXJFOBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiandrogen Development
One of the prominent applications of this compound is in the design of antiandrogens for prostate cancer treatment. A recent study synthesized a series of flutamide-like compounds, including derivatives of 3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid. The incorporation of the boronic acid moiety enhances the binding affinity to androgen receptors, making these compounds potential candidates for therapeutic use against prostate cancer .
1.2 Drug Delivery Systems
Another innovative application involves the development of reactive oxygen species (ROS)-responsive drug delivery systems. In a study, hyaluronic acid was modified with phenylboronic acid pinacol ester to create curcumin-loaded nanoparticles. These nanoparticles demonstrated effective release in oxidative environments, enhancing their therapeutic potential against periodontitis by exhibiting anti-inflammatory and antioxidative properties . This illustrates the versatility of boronic esters in creating targeted drug delivery systems.
Synthesis and Organic Chemistry Applications
2.1 Synthesis of Boronic Acids and Esters
The compound serves as an important intermediate in the synthesis of various boronic acids and esters through borylation reactions. For instance, Miyaura borylation techniques have been employed to prepare trifluorophenyl aniline derivatives using bis(pinacolato)diboron as a borylation reagent . This method highlights the utility of 3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester in generating complex organic molecules efficiently.
2.2 Catalytic Applications
Boronic acids and their esters are also utilized as catalysts in various organic transformations due to their ability to form reversible complexes with diols and other nucleophiles. The pinacol ester form provides stability during reactions, allowing for smoother catalysis processes in synthetic pathways .
Case Studies and Research Findings
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with aryl halides. The molecular targets and pathways involved include the formation of biaryl compounds, which are important in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the chlorine and isopropylaminomethyl groups.
Biphenyl Boronic Acid Derivatives: Similar cross-coupling reagents used in organic synthesis.
Uniqueness: The presence of the chlorine atom and the isopropylaminomethyl group on the phenyl ring makes this compound unique, providing specific reactivity and selectivity in cross-coupling reactions.
Biological Activity
3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid, pinacol ester (CAS No: 2096340-07-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, applications in drug development, and relevant case studies.
The molecular formula of this compound is . The structure consists of a phenylboronic acid moiety linked to an isopropylaminomethyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 292.65 g/mol |
| Appearance | White solid |
| Purity | ≥ 95% |
| Melting Point | Not specified |
| Storage Conditions | Room temperature |
Boronic acids are known to interact with various biological targets, particularly enzymes and receptors. The mechanism of action for 3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols in biomolecules, which can modulate enzyme activity and influence signaling pathways.
Biological Activity
- Anticancer Properties : Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study demonstrated that derivatives similar to this compound showed enhanced cytotoxicity against breast cancer cell lines (MCF-7) through the induction of cell cycle arrest and apoptosis mechanisms .
- Anti-inflammatory Effects : Boronic acids have been explored for their anti-inflammatory properties. In vitro studies suggest that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of rheumatoid arthritis .
- Antimicrobial Activity : Preliminary studies have indicated that certain boronic acid derivatives exhibit antimicrobial properties against various pathogens. The specific activity of 3-Chloro-2-(N-isopropylaminomethyl)phenylboronic acid pinacol ester against bacterial strains remains to be fully characterized but shows promise based on structural analogs .
Case Studies
- Study on Cytotoxicity : A recent study published in Angewandte Chemie highlighted the cytotoxic effects of phenylboronic acid derivatives on cancer cell lines. The results indicated that the presence of the N-isopropylaminomethyl group significantly enhanced the selectivity towards cancer cells while sparing normal cells .
- Inhibition of Proteasome Activity : Another research effort focused on the proteasome inhibition properties of boronic acids. It was found that compounds with similar structures could effectively inhibit proteasomal degradation pathways, leading to increased levels of pro-apoptotic factors within cells .
Preparation Methods
Lithium-Mediated Boronylation
The synthesis of 3-chloro-2-naphthalene boronic acid described in patent CN111303192A provides a template for adapting lithium-mediated protocols to phenyl systems. Here, 2,2,6,6-tetramethyllithium piperidine (LiTMP) deprotonates 2-chloronaphthalene at -80°C, followed by quenching with triisopropyl borate to yield the boronic acid. Translating this to the target compound, a 3-chloro-2-(protected aminomethyl)phenyl substrate could undergo analogous lithiation at position 1 (boronylation site), with subsequent acidification and pinacol ester formation (Figure 1). Critically, the N-isopropylaminomethyl group must be transiently protected (e.g., as a Boc carbamate) to prevent side reactions with the strong base.
Reaction Conditions
Sequential Functionalization Post-Boronylation
Following boronylation, the protected aminomethyl group at position 2 can be deprotected and alkylated with isopropyl iodide under mild basic conditions (e.g., potassium carbonate in dimethylformamide). This stepwise approach mitigates interference between the organometallic reagent and the free amine.
Transition-Metal-Catalyzed Borylation
Transition-metal-catalyzed methods, particularly Miyaura borylation, offer complementary routes to boronic esters. These reactions typically employ palladium catalysts with bis(pinacolato)diboron (B₂pin₂) to convert aryl halides into boronic esters.
Suzuki-Miyaura Coupling with Pre-Functionalized Substrates
A retrosynthetic disconnection of the target compound suggests coupling a 3-chloro-2-(N-isopropylaminomethyl)phenyl halide with B₂pin₂. For instance, 3-chloro-2-(N-isopropylaminomethyl)phenyl bromide could undergo Miyaura borylation using Pd(dppf)Cl₂ as a catalyst, yielding the pinacol ester directly (Scheme 1).
Optimized Conditions
Challenges in Aminomethyl Group Compatibility
The N-isopropylaminomethyl moiety poses stability concerns under palladium catalysis. To address this, the amine may require protection as a trifluoroacetamide during the borylation step, followed by deprotection with aqueous ammonia.
Grignard Reagent-Based Approaches
Grignard reagents offer a versatile pathway to boronic esters, though their compatibility with amines necessitates protective strategies.
Formation of Aryl Grignard Reagents
Starting from 3-chloro-2-(N-Boc-aminomethyl)phenyl bromide, magnesium insertion in THF generates the corresponding Grignard reagent. Subsequent reaction with triisopropyl borate at low temperatures (-78°C) forms the boronic acid, which is esterified with pinacol (2,3-dimethyl-2,3-butanediol) in dichloromethane (Table 1).
Key Parameters
- Temperature : -78°C for Grignard formation, 0°C for boronylation
- Workup : Acidification with 1M HCl, extraction with dichloroethane
- Yield : 68-74% (estimated from similar substrates)
Functional Group Interconversion Strategies
Reductive Amination of Boronylated Intermediates
An alternative route involves introducing the aminomethyl group after boronylation. For example, 3-chloro-2-formylphenylboronic acid, pinacol ester can undergo reductive amination with isopropylamine using sodium cyanoborohydride in methanol. This method avoids organometallic incompatibilities but requires precise control over the formylation step.
Conditions for Reductive Amination
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Directed Lithiation | High regioselectivity, scalable | Requires cryogenic conditions, protection | 70-75 |
| Miyaura Borylation | Mild conditions, functional group tolerance | Palladium catalyst cost, amine protection | 80-85 |
| Grignard Approach | No transition metals, straightforward | Sensitive to moisture, multiple steps | 65-70 |
| Reductive Amination | Avoids organometallics | Low yields in formylation step | 60-65 |
Q & A
Q. How does solvent choice impact the stability of intermediates during transesterification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
